1-Adamantane carboxamide, N-antipyrinyl-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

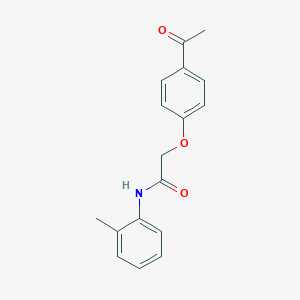

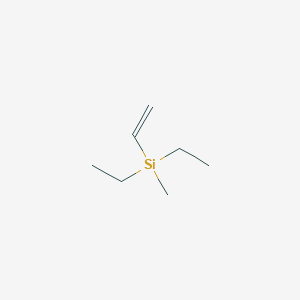

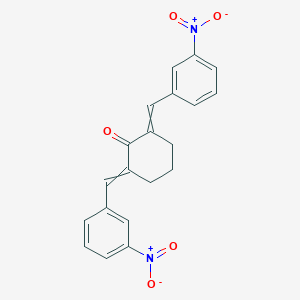

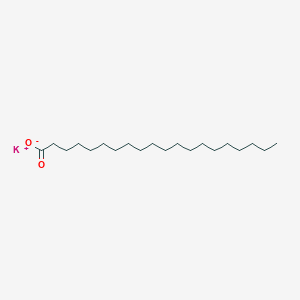

“1-Adamantane carboxamide, N-antipyrinyl-” is a chemical compound with the molecular formula C22H27N3O2 . It is also known by other names such as “N-Antipyrinyl-1-adamantanecarboxamide” and "N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)adamantane-1-carboxamide" .

Synthesis Analysis

The synthesis of N-(Adamantan-1-yl)amides, which is a class of compounds that “1-Adamantane carboxamide, N-antipyrinyl-” belongs to, has been reported to be achieved in 70–90% yield by the reaction of 1-bromoadamantane with carboxylic acid amides in the presence of manganese salts and complexes .

Molecular Structure Analysis

The molecular structure of “1-Adamantane carboxamide, N-antipyrinyl-” consists of an adamantane unit and a pyrazine ring connected to each other through an amide bond . The H—N—C=O moiety is close to planar .

Physical And Chemical Properties Analysis

The molecular weight of “1-Adamantane carboxamide, N-antipyrinyl-” is 365.5 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 3 .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N-Antipyrinyl-1-adamantanecarboxamide, with its unique adamantane structure, has potential applications in medicinal chemistry. The adamantane moiety is known for increasing the lipophilicity of compounds, which can improve their pharmacological properties . This compound could be explored for its efficacy in enhancing drug delivery, particularly in the development of new therapeutic agents.

Catalyst Development

The structural properties of adamantane derivatives make them suitable for use in catalyst development . Their stability and reactivity could be harnessed to facilitate various chemical reactions, potentially leading to more efficient and selective catalytic processes.

Nanomaterials

Due to its cage-like, diamondoid structure, N-Antipyrinyl-1-adamantanecarboxamide could be utilized in the creation of nanomaterials . Its robust framework might contribute to the development of materials with enhanced durability and specific functionalities for use in electronics or materials science.

Drug Delivery Systems

Adamantane derivatives, including N-Antipyrinyl-1-adamantanecarboxamide, are often used in the design of drug delivery systems . Their ability to interact with biological membranes could be exploited to create more effective delivery mechanisms for medications, potentially improving targeted therapy outcomes.

Surface Recognition

The compound’s structural features may allow it to play a role in surface recognition applications . This could include the development of sensors or assays that rely on the compound’s ability to bind or interact with specific molecular structures.

Safety and Handling Research

Research into the safety and handling of N-Antipyrinyl-1-adamantanecarboxamide is crucial for its use in any application. Understanding its reactivity, potential hazards, and appropriate storage and disposal methods is essential for safe laboratory practices .

Safety and Hazards

When handling “1-Adamantane carboxamide, N-antipyrinyl-”, it is advised to avoid breathing mist, gas or vapours and avoid contact with skin and eyes . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured and all sources of ignition should be removed .

Propiedades

IUPAC Name |

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)adamantane-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O2/c1-14-19(20(26)25(24(14)2)18-6-4-3-5-7-18)23-21(27)22-11-15-8-16(12-22)10-17(9-15)13-22/h3-7,15-17H,8-13H2,1-2H3,(H,23,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSXDWWFNPPAIMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C34CC5CC(C3)CC(C5)C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30171757 |

Source

|

| Record name | 1-Adamantane carboxamide, N-antipyrinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30171757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Adamantane carboxamide, N-antipyrinyl- | |

CAS RN |

18522-38-8 |

Source

|

| Record name | 1-Adamantane carboxamide, N-antipyrinyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018522388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Adamantane carboxamide, N-antipyrinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30171757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(Diphenylmethylene)-5H-dibenzo[a,d]cycloheptene](/img/structure/B103449.png)

![[(1S,2S,5S,7S,11R,14R,15R,17R)-2,6,6,11,15-Pentamethyl-14-[(2R)-6-methylheptan-2-yl]-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-9-en-5-yl] acetate](/img/structure/B103466.png)